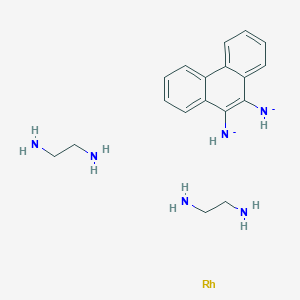

Rh(en)2phi(III)

Description

Overview of Rhodium(III) Coordination Compounds

Rhodium, a member of the platinum group metals, most commonly exists in the +1 and +3 oxidation states in its coordination complexes. wikipedia.org Rhodium(III) complexes are characterized by a d6 electron configuration, which typically results in the formation of stable, kinetically inert octahedral complexes. nih.govmaterialsproject.org This inertness stems from the strong ligand field stabilization energy associated with the low-spin d6 configuration in an octahedral environment. The coordination chemistry of Rhodium(III) is rich and varied, with numerous complexes synthesized with a range of ligands, including amines, halides, and water. nih.govresearchgate.net These compounds often serve as precursors for catalytically active Rh(I) and other Rh(III) species. nih.govresearchgate.net A notable example is [Rh(NH3)5Cl]Cl2, one of the first Rh(III) coordination compounds to be structurally characterized. nih.gov The predictable geometries and slow ligand exchange rates of Rh(III) complexes make them excellent scaffolds for designing molecules with specific functions. rsc.org

The synthesis of Rhodium(III) coordination compounds often begins with a rhodium precursor like RhCl3·3H2O. smolecule.comontosight.ai Ligand substitution reactions, though kinetically challenging, allow for the preparation of a wide array of complexes with tailored properties. nih.gov The resulting complexes have found applications in diverse areas, from industrial catalysis to medicinal chemistry, where their ability to bind to biological molecules is explored. rsc.orgontosight.ai

The Significance of Ethylenediamine (B42938) (en) and 9,10-Phenanthrenequinone Diimine (phi) Ligands in Coordination Complexes

9,10-Phenanthrenequinone diimine (phi) is a planar, aromatic diimine ligand that is of significant interest due to its electronic properties and its ability to intercalate into the DNA double helix. iucr.orgrsc.org This intercalation, a process where the planar ligand inserts itself between the base pairs of DNA, is a key feature of many DNA-binding molecules. rsc.orgacs.org The extensive π-system of the phi ligand facilitates strong π-stacking interactions with the DNA bases, leading to high binding affinities. rsc.org Furthermore, the phi ligand is redox-active and can participate in photo-induced electron transfer processes. acs.orgnih.gov Upon photoactivation with UV light, complexes containing the phi ligand can generate a ligand-based radical, which can then induce oxidative damage to nearby molecules, such as the deoxyribose backbone of DNA, leading to strand cleavage. acs.orgcaltech.edu This photochemical reactivity makes phi-containing complexes valuable tools for footprinting studies and as potential photodynamic therapy agents. rsc.orgcaltech.edu

Historical Context and Evolution of Rhodium(III) Complexes in Bioinorganic and Materials Chemistry

The exploration of rhodium complexes in biological contexts has a history that has gained significant momentum in recent decades. rsc.org While early studies in the mid-20th century touched upon the interactions of rhodium ions with proteins, the deliberate design of rhodium complexes for specific biological applications is a more recent endeavor. rsc.org The discovery of the anticancer properties of cisplatin, a platinum-based coordination compound, spurred interest in other platinum group metal complexes, including those of rhodium, as potential therapeutic agents. scirp.org

A pivotal development in the bioinorganic chemistry of rhodium was the creation of complexes capable of recognizing and cleaving DNA with high specificity. The work of Jacqueline K. Barton and her group was instrumental in demonstrating that octahedral rhodium complexes, particularly those containing the phi ligand, could bind to DNA via intercalation and, upon photoactivation, cleave the DNA backbone. iucr.orgrsc.orgcaltech.edu These findings opened the door to using rhodium complexes as molecular probes for DNA structure and as agents for targeted DNA damage. acs.orgcaltech.edu

The evolution of this field has seen the synthesis of a variety of Rh(III) complexes with different ancillary ligands to modulate their DNA binding affinity, sequence selectivity, and photochemical properties. For example, by altering the steric bulk of the ligands accompanying the intercalating phi ligand, researchers have been able to fine-tune the shape-selective recognition of specific DNA sequences. caltech.edu Furthermore, rhodium complexes have been developed to target specific DNA structures like base pair mismatches and cruciforms, highlighting their potential in diagnostics and therapy. acs.orglibretexts.orgnih.gov In materials chemistry, the unique photophysical and electrochemical properties of rhodium complexes are being explored for applications in areas such as light-emitting devices and sensors. nih.govd-nb.info

Research Findings on [Rh(en)2phi]3+

The complex [Rh(en)2phi]3+ has been the subject of detailed structural and functional studies. X-ray crystallography has confirmed its distorted octahedral geometry. iucr.org The N-Rh-N bond angles deviate from the ideal 90° due to the constraints of the bidentate ligands, with the angle subtended by the phi ligand being particularly acute. iucr.org The Rh-N bond distances to the phi ligand are also shorter than those to the ethylenediamine ligands, indicating a strong interaction. iucr.org

The enantiomers of [Rh(en)2phi]3+, Δ and Λ, have been shown to exhibit enantioselective binding to DNA. nih.gov NMR studies have revealed that both enantiomers intercalate the phi ligand fully into the DNA base stack, leading to significant upfield shifts of the phi proton resonances. nih.gov These studies also indicate that the different enantiomers can display distinct sequence preferences and binding kinetics. nih.gov Quantitative photocleavage titrations have demonstrated that both enantiomers bind tightly to DNA. caltech.edu

The photochemical properties of [Rh(en)2phi]3+ are central to its function as a DNA cleavage agent. Upon irradiation, the complex is believed to form a phi-based cation radical through a photo-induced ligand-to-metal charge transfer. acs.org This reactive species is then capable of abstracting a hydrogen atom from the C3'-position of the deoxyribose sugar, ultimately leading to strand scission. caltech.edu

Interactive Data Table: Structural and Photophysical Properties of Rhodium Complexes

| Compound | Geometry | Key Bond Distances/Angles | Absorption Max (nm) | Emission Max (nm) |

| [Rh(en)2phi]Br3 | Distorted Octahedral | N-Rh-N (phi): 77.1(6)° | Not specified | Not specified |

| [Rh(ppy)2phi]Cl | Distorted Octahedral | Rh-N(phi) avg: longer than in [Rh(en)2phi]Br3 | Not specified | Not specified |

| [Rh(ppy)2(dpk)]+ | Distorted Octahedral | Not specified | Not specified | 555 |

| [Rh(ppy)2(HDPA)]+ | Distorted Octahedral | Not specified | Not specified | 460 |

Interactive Data Table: DNA Binding and Cleavage Characteristics

| Compound | DNA Binding Mode | Binding Affinity | Photocleavage Activity | Sequence/Structure Selectivity |

| [Rh(en)2phi]3+ | Intercalation | Tight binding | Yes, upon UV irradiation | Enantioselective recognition |

| [Rh(phen)2phi]3+ | Intercalation | High (≥10^7 M^-1) | Yes, upon UV irradiation | Preferential cleavage at 5'-Py-Py-Pu-3' sites |

| [Rh(phi)2bpy]3+ | Intercalation | Not specified | Yes, upon UV irradiation | Shape-dependent |

| [Rh(bpy)2chrysi]3+ | Metallo-insertion | High, selective for mismatches | Yes, upon UV irradiation | Selective for base pair mismatches |

Structure

3D Structure of Parent

Properties

CAS No. |

148485-19-2 |

|---|---|

Molecular Formula |

C18H26N6Rh-2 |

Molecular Weight |

429.3 g/mol |

IUPAC Name |

(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium |

InChI |

InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;; |

InChI Key |

IAZLMPPTQZVACE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |

Synonyms |

is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III) bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer Rh(en)2phi(III) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Rh En 2phi Iii and Analogues

Synthetic Strategies for [Rh(en)2(phi)]3+

The construction of the [Rh(en)2(phi)]3+ cation is a multi-step process that involves the initial formation of a rhodium(III) precursor containing the ancillary ethylenediamine (B42938) ligands, followed by the introduction of the large, aromatic phi ligand.

Multistep Reaction Sequences for Rhodium(III) Diimine Complex Formation

The synthesis of rhodium(III) diimine complexes typically begins with a suitable rhodium precursor, most commonly rhodium(III) chloride hydrate (B1144303) (RhCl3·xH2O). The initial step involves the coordination of the ethylenediamine ligands to the rhodium center. This is generally achieved by reacting RhCl3·xH2O with an excess of ethylenediamine in an aqueous or alcoholic solution. The reaction proceeds through the substitution of the chloride ligands by the bidentate ethylenediamine, forming the stable [Rh(en)2Cl2]+ complex. This precursor exists as both cis and trans isomers, which can often be separated based on their differential solubilities. For the subsequent condensation step to form the planar phi ligand, the cis isomer is the required starting material. The synthesis of various rhodium(III) chloroamine complexes has been extensively studied, providing a foundational basis for these preparatory routes. nih.gov

The general synthetic scheme can be summarized as follows: RhCl3·xH2O + 2 en → cis-[Rh(en)2Cl2]Cl + other products

The isolation and purification of the cis-[Rh(en)2Cl2]Cl are crucial for the success of the subsequent ligand introduction.

Condensation Methodologies for the Introduction of the phi Ligand

The phi ligand is typically formed in situ by the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with a diamine. In the context of synthesizing [Rh(en)2(phi)]3+, the pre-formed cis-[Rh(en)2(NH2)2]n+ complex (where the amine groups are available for condensation) is reacted with 1,10-phenanthroline-5,6-dione. However, a more common and analogous strategy, observed in the synthesis of similar ruthenium complexes like [Ru(phen)2dppz]2+, involves the direct reaction of a precursor like cis-[Rh(en)2Cl2]+ with 1,10-phenanthroline-5,6-diamine in a suitable solvent, often an alcohol-water mixture, under reflux conditions. acs.org

Alternatively, the phi ligand can be pre-synthesized and then coordinated to a rhodium precursor. However, the in situ condensation approach is often favored as it can lead to higher yields of the desired complex. The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons of the dione (B5365651), followed by dehydration to form the diimine bridge of the phi ligand.

Stereoselective Synthetic Approaches for Enantiomeric Isolation (Δ- and Λ-Rh(en)2phi(III))

Due to the octahedral geometry and the presence of chelating ligands, [Rh(en)2(phi)]3+ is chiral and exists as a racemic mixture of two enantiomers, designated as Δ (delta) and Λ (lambda). The separation of these enantiomers is essential for studying their chiroptical properties and stereospecific interactions with other chiral molecules.

Several strategies can be employed for the stereoselective synthesis or resolution of these enantiomers:

Classical Resolution: This method involves the use of a chiral counter-ion to form diastereomeric salts, which can then be separated by fractional crystallization. For instance, salts like potassium antimonyl tartrate have been traditionally used for the resolution of similar octahedral complexes.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and semi-preparative separation of enantiomers. This method has been successfully applied to resolve enantiomers of similar ruthenium(II) complexes.

Asymmetric Synthesis: While more challenging, stereoselective synthetic routes can be designed by using chiral starting materials or chiral auxiliaries to favor the formation of one enantiomer over the other. For polynuclear complexes, the chirality of one metal center can influence the chirality of a subsequently added metal center. nih.gov

The successful isolation of the Δ and Λ enantiomers allows for the investigation of their distinct circular dichroism (CD) spectra, which provide valuable information about their absolute configuration.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive characterization of the synthesized [Rh(en)2(phi)]3+ complex and its individual enantiomers relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural characterization of diamagnetic d6 rhodium(III) complexes like [Rh(en)2(phi)]3+. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of [Rh(en)2(phi)]3+ is expected to show distinct signals for the protons of the ethylenediamine and the phi ligands. The protons of the coordinated ethylenediamine ligands typically appear as complex multiplets in the aliphatic region (around 2.5-3.5 ppm). The aromatic protons of the phi ligand will resonate in the downfield region (typically 7-9 ppm). The chemical shifts of these protons are influenced by the coordination to the rhodium center and the anisotropic effects of the large aromatic system. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with signals corresponding to the carbon atoms of both the ethylenediamine and phi ligands. The chemical shifts in ¹³C NMR are sensitive to changes in the coordination environment and can be used to confirm the formation of the complex. nih.gov

2D NMR Techniques: For unambiguous assignment of the proton and carbon signals, especially in the complex aromatic region of the phi ligand, two-dimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the ethylenediamine and phi ligands.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for assigning quaternary carbons and linking different fragments of the molecule.

These 2D NMR techniques are crucial for the complete stereochemical assignment of the complex. nih.gov

| Technique | Information Obtained |

| ¹H NMR | Chemical environment and connectivity of protons. |

| ¹³C NMR | Number and type of carbon atoms. |

| COSY | ¹H-¹H coupling networks. |

| HSQC/HMQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations. |

Vibrational Spectroscopy (Infrared and Raman) for Ligand Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups present in the [Rh(en)2(phi)]3+ complex.

Infrared (IR) Spectroscopy: The IR spectrum of the complex will exhibit characteristic absorption bands corresponding to the vibrational modes of the ethylenediamine and phi ligands. Key vibrational modes include:

N-H stretching vibrations of the ethylenediamine ligands, typically observed in the region of 3100-3300 cm⁻¹.

C-H stretching vibrations of both the aliphatic (en) and aromatic (phi) parts of the complex, usually found between 2800-3100 cm⁻¹.

C=N and C=C stretching vibrations of the aromatic rings of the phi ligand, which appear in the fingerprint region between 1400-1650 cm⁻¹. These bands are particularly diagnostic for the characterization of the phi ligand.

Rh-N stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹, and provide direct evidence of ligand coordination to the metal center. rsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For [Rh(en)2(phi)]3+, resonance Raman spectroscopy can be a powerful tool. By exciting the molecule with a laser wavelength that corresponds to an electronic transition (e.g., a metal-to-ligand charge transfer band), specific vibrational modes associated with the chromophoric part of the molecule (the phi ligand) can be selectively enhanced. This allows for a more detailed characterization of the electronic structure and bonding within the phi ligand upon coordination. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H stretch (en) | 3100-3300 | IR |

| C-H stretch (aromatic & aliphatic) | 2800-3100 | IR, Raman |

| C=N, C=C stretch (phi) | 1400-1650 | IR, Raman |

| Rh-N stretch | < 600 | IR, Raman |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for the confirmation of the molecular structure of rhodium complexes like [Rh(en)₂phi]³⁺. This soft ionization method is well-suited for analyzing charged, non-volatile coordination compounds, allowing for the determination of their molecular weight and composition with high accuracy.

In a typical ESI-MS analysis, a solution of the complex is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the complex, such as the intact cation [Rh(en)₂phi]³⁺, are expelled into the gas phase and directed into the mass analyzer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the molecular ion.

Studies on analogous metal complexes containing 1,10-phenanthroline-5,6-dione (the 'phi' ligand) have demonstrated the utility of ESI-MS. For instance, analysis of iron(II) complexes with this ligand revealed the formation of solvent clusters around the complex ion, particularly when using polar protic solvents like methanol (B129727) or water. nih.govresearchgate.net This phenomenon, driven by hydrogen bonding with the carbonyl groups of the dione ligand, could also be anticipated in the ESI-MS analysis of [Rh(en)₂phi]³⁺. nih.gov The detection of such solvent adducts can provide additional structural confirmation. Fragmentation patterns, though often minimal with soft ionization, can also offer insights into the ligand-metal bonding.

Interactive Data Table: Expected ESI-MS Peaks for [Rh(en)₂phi]³⁺

| Ion Species | Description | Expected m/z (approx.) |

| [M]³⁺ | The primary molecular ion. | 164.4 |

| [M+H]³⁺ | Protonated molecular ion. | 164.7 |

| [M+Na]³⁺ | Sodium adduct of the molecular ion. | 172.0 |

| [M+Solvent]³⁺ | Solvent adduct (e.g., with Methanol). | 175.0 |

X-ray Crystallography of Related Rhodium(III) Diimine Complexes

Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of coordination compounds. While a specific crystal structure for [Rh(en)₂phi]³⁺ is not detailed here, extensive crystallographic studies on related rhodium(III) diimine and amine complexes provide a clear model for its expected structural features. mdpi.comresearchgate.net

Rhodium(III) consistently adopts an octahedral coordination geometry, and [Rh(en)₂phi]³⁺ would be no exception. nih.gov The central rhodium ion would be coordinated to six nitrogen atoms: four from the two bidentate ethylenediamine (en) ligands and two from the bidentate 9,10-phenanthrolinequinone (phi) ligand. The coordination polyhedron around the rhodium atom is expected to be a slightly distorted octahedron due to the constraints of the chelate rings. researchgate.net

Interactive Data Table: Expected Crystallographic Parameters for [Rh(en)₂phi]³⁺

| Parameter | Description | Expected Value |

| Coordination Geometry | The arrangement of ligands around the Rh(III) center. | Distorted Octahedral |

| Rh-N (en) Bond Length | The distance between rhodium and a nitrogen atom from an ethylenediamine ligand. | ~2.06 Å |

| Rh-N (phi) Bond Length | The distance between rhodium and a nitrogen atom from the phi ligand. | ~2.08 Å |

| N-Rh-N Bite Angle (en) | The angle formed by the two coordinating nitrogen atoms of a single 'en' ligand. | 83-85° |

| N-Rh-N Bite Angle (phi) | The angle formed by the two coordinating nitrogen atoms of the 'phi' ligand. | ~82-84° |

Analysis of Stereochemistry and Conformational Isomerism in [Rh(en)₂phi]³⁺

The structure of [Rh(en)₂phi]³⁺ gives rise to multiple forms of isomerism, including stereoisomerism at the metal center and conformational isomerism within the chelate rings. washington.eduwindows.net These aspects are fundamental to understanding the molecule's three-dimensional arrangement and potential interactions. windows.net

Stereoisomerism: The octahedral arrangement of three bidentate ligands around the central rhodium ion results in a chiral complex. libretexts.org The complex lacks a plane of symmetry and is therefore optically active, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated using the delta (Δ) and lambda (Λ) nomenclature, which describes the "handedness" of the propeller-like twist formed by the chelate rings.

Δ-isomer: Exhibits a right-handed propeller twist.

Λ-isomer: Exhibits a left-handed propeller twist.

Conformational Isomerism: The five-membered chelate rings formed by the ethylenediamine ligands are not planar. They adopt puckered conformations to minimize steric strain. sathyabama.ac.in Each 'en' ring can exist in one of two chiral gauche conformations, designated as delta (δ) and lambda (λ).

The combination of chirality at the metal center (Δ/Λ) and the conformation of the two 'en' rings (δ/λ) can lead to several diastereomers. For a given metal configuration (e.g., Δ), the possible combinations of ring conformations are (λλ), (λδ), and (δδ). The (λδ) and (δλ) conformations are identical in this context. This results in three potential diastereomers for each enantiomer (Δ and Λ), such as Δ-λλ, Δ-λδ, and Δ-δδ. These diastereomers will have different energies and may interconvert through ring-flipping.

Interactive Data Table: Isomers of [Rh(en)₂phi]³⁺

| Isomer Type | Description | Specific Designations |

| Enantiomers | Non-superimposable mirror images arising from the overall chirality at the Rh(III) center. | Δ-[Rh(en)₂phi]³⁺ and Λ-[Rh(en)₂phi]³⁺ |

| Diastereomers | Stereoisomers that are not mirror images, arising from different combinations of 'en' ring conformations for a given enantiomer. | e.g., for the Δ enantiomer: Δ-λλ, Δ-λδ, Δ-δδ |

| Conformers | Different spatial arrangements of the ethylenediamine chelate rings. | δ (gauche) and λ (gauche) |

Molecular Interactions with Nucleic Acids

Mechanisms of Binding to Double-Helical DNA

The interaction of rhodium complexes with double-stranded DNA is a multifaceted process involving various non-covalent forces. These interactions are crucial for the potential application of these compounds as probes for nucleic acid structure and as therapeutic agents.

Metallointercalators are metal complexes that feature a planar aromatic ligand capable of inserting itself between the base pairs of a DNA helix. This process, known as intercalation, is a primary mode of binding for many rhodium complexes, including those with the 9,10-phenanthrenequinone diimine (phi) ligand. acs.orgacs.org

Crystal structures and NMR studies have revealed that rhodium complexes predominantly intercalate into the DNA duplex from the major groove. acs.orgcaltech.edu This mode of binding positions the ancillary ligands of the complex within the major groove, allowing for potential sequence-specific interactions. The intercalation of the phi ligand effectively creates a new "base pair" within the helix, leading to a doubling of the base pair rise at the binding site. rsc.org For instance, the complex [Rh(phen)2(phi)]3+ has been shown to bind in the major groove, with its bulky phenanthroline ligands influencing its sequence preference. umich.edu The complex favors sites where the major groove is wider, which alleviates steric hindrance. rsc.org

While major groove intercalation is the dominant mode, interactions involving the minor groove have also been observed, particularly with complexes bearing different ancillary ligands. caltech.edu For example, NMR studies have suggested that metal complexes with dpq (B32596) (dipyrido[2,2-d:2',3'-f]quinoxaline), an analogue of dppz, show a preference for binding via the minor groove. caltech.edu

The enantiomers of these octahedral complexes can exhibit different binding preferences. The Δ-isomer of octahedral intercalators generally shows preferential binding to right-handed B-DNA due to more favorable steric interactions compared to the Λ-isomer, whose intercalation can be hindered by clashes with the phosphate (B84403) backbone. acs.org

In contrast, metalloinsertion involves a more disruptive binding mechanism. Metalloinsertors, which typically possess a larger, more sterically demanding planar ligand, bind by separating and ejecting a base pair from the helix. caltech.edu The planar ligand of the metalloinsertor then occupies the space created by the displaced bases. caltech.edu A prime example of a metalloinsertor is [Rh(bpy)2(chrysi)]3+, where the bulky chrysi ligand is too large to intercalate into well-matched DNA but can insert at destabilized mismatch sites. rsc.orgpnas.org This insertion occurs from the minor groove and involves the flipping out of the mismatched bases. rsc.orgpnas.org

The key distinction lies in the fate of the DNA base pairs at the binding site: they remain stacked in metallointercalation, whereas they are displaced in metalloinsertion.

In addition to the intercalating ligand, the non-intercalating ancillary ligands can reside in the DNA grooves, contributing to the binding affinity and specificity through van der Waals contacts, hydrogen bonding, and shape complementarity. caltech.edursc.org For example, in the complex Δ-α-Rh(R,R)-Me2trien3+, the ancillary Me2trien ligand is positioned in the major groove, where it forms specific hydrogen bonds and van der Waals interactions that contribute to its sequence-specific recognition. caltech.edursc.org This illustrates how groove binding by the ancillary ligands works in concert with intercalation of the phi ligand to achieve high binding affinity and specificity.

Photochemical Reactivity with Nucleic Acids

Mechanisms of Direct DNA Strand Scission Induced by Photoactivation

Upon irradiation with UV light (typically around 313 nm), rhodium(III)-phi complexes like [Rh(en)₂phi]³⁺ become potent DNA cleaving agents. escholarship.orgacs.orgrug.nl The cleavage mechanism is a direct one, proceeding through hydrogen atom abstraction from the deoxyribose sugar backbone rather than through the generation of diffusible reactive oxygen species. rug.nlpsu.edu

The key steps of the mechanism are as follows:

Photoexcitation: Irradiation of the complex promotes a ligand-to-metal charge transfer (LMCT), which results in the formation of a highly reactive, phi-centered radical cation within the DNA major groove. rug.nlpsu.edu

Hydrogen Abstraction: This intercalated phi radical directly abstracts a hydrogen atom from an adjacent deoxyribose ring. acs.org Studies have identified the C3'-hydrogen as a primary target due to its position in the major groove. rug.nlpsu.edu Some evidence also suggests that the C2'-hydrogen might be abstracted initially, followed by a rapid migration to form the more stable C3' radical. acs.org

Sugar Degradation and Strand Scission: The resulting sugar radical is unstable and undergoes a series of degradation reactions, ultimately leading to the cleavage of the phosphodiester backbone and direct DNA strand scission. acs.orgrug.nl

The final products of this cleavage pathway depend on the presence of molecular oxygen. acs.orgrug.nl

Interactive Table: Products of Direct DNA Photocleavage by Rh(III)-phi Complexes

| Condition | Resulting DNA/Base Products | Reference |

|---|---|---|

| **Anaerobic (No O₂) ** | 3'-phosphate terminated strand, 5'-phosphate terminated strand, free base. | acs.org |

This direct hydrogen abstraction mechanism is a hallmark of rhodium-phi complexes and distinguishes them from other photosensitizers that rely on oxidative damage to the nucleobases. rug.nlpsu.edu

Photoaquation Reactions and Covalent Adduct Formation with Nucleosides

Beyond direct strand scission, photoexcited rhodium(III) complexes can undergo other reactions with nucleic acids, including photoaquation and covalent adduct formation.

Photoaquation is a characteristic photoreaction of many transition metal complexes, including Rh(III) amine complexes, where irradiation leads to the substitution of a coordinated ligand by a water molecule. For complexes like [Rh(NH₃)₅Cl]²⁺, photoaquation is a well-established pathway upon excitation of the ligand field states. This process involves the light-driven dissociation of a ligand, which is then replaced by water from the solvent.

In the context of DNA-intercalating complexes like [Rh(en)₂phi]³⁺, a more significant photoreaction pathway involves the formation of covalent adducts with DNA nucleosides. Upon photoactivation, instead of or in addition to cleaving the sugar backbone, the complex can form a stable covalent bond with a DNA base. researchgate.net Studies with related rhodium and ruthenium complexes show a strong preference for forming adducts with purine (B94841) bases, particularly guanine (B1146940). rug.nlresearchgate.net

Electron Transfer Chain Mechanisms in Photoinduced Binding

The DNA double helix is not merely a passive scaffold but can actively participate in chemical reactions by mediating long-range electron transfer (ET). Rhodium-phi complexes have been instrumental in demonstrating this phenomenon. When [Rh(en)₂phi]³⁺ or a similar complex is intercalated at one site on a DNA strand, its photoexcitation can lead to oxidative damage at a distant site without the complex dissociating and rebinding.

The mechanism operates as follows:

A photooxidant, such as an excited Rh(III)-phi complex, is intercalated into the DNA base stack.

Upon irradiation, the excited complex injects a "hole" (an electron vacancy) into the π-stacked system of the DNA bases.

This hole can then migrate rapidly along the DNA helix, effectively conducting the charge over long distances—reportedly over 200 Å.

The charge transport is not significantly attenuated by distance. The migration typically terminates at a site with a low oxidation potential, which in DNA is most often a guanine base, particularly within 5'-GG-3' sequences. nih.gov

Oxidation of the distant guanine base by the migrating hole results in the formation of a guanine radical cation, leading to oxidative damage or strand cleavage at that remote site.

This DNA-mediated charge transport has been demonstrated in experiments using a photoexcited ruthenium complex as a donor and a ground-state rhodium-phi complex as an acceptor, both bound to the same DNA duplex. The quenching of the ruthenium luminescence revealed efficient electron transfer through the DNA bridge, highlighting the helix's ability to function as a "molecular wire." mdpi.com

Interactive Table: Key Findings in DNA-Mediated Electron Transfer with Rh-phi Complexes

| Finding | Experimental System | Significance | Reference |

|---|---|---|---|

| Long-Range Oxidation | Covalently tethered Rh(phi) complex on a DNA duplex with distant guanine sites. | Oxidative damage occurs at guanine sites over 40 Å away from the photooxidant. | |

| Shallow Distance Dependence | Yield of guanine oxidation measured at varying distances from the Rh photooxidant. | The efficiency of charge transport shows very little decrease as the distance increases. |

| Static Quenching | Luminescence quenching of a Ru(II) donor by a non-covalently bound Rh(III)-phi acceptor. | Quenching occurs via a static mechanism, consistent with rapid electron transfer through the helix between intercalated complexes. | |

Photogeneration of Reactive Oxygen Species (ROS) and Resultant DNA Damage (Type I and Type II Mechanisms)

Photodynamic therapy agents often damage biological molecules through the generation of reactive oxygen species (ROS). nih.gov These mechanisms are generally classified as Type I or Type II.

Type I Mechanism: The photoexcited sensitizer (B1316253) reacts directly with a substrate molecule (like DNA) or a solvent molecule, often via electron or hydrogen atom transfer, to produce radical ions or radicals. These radicals can then react with oxygen to produce superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), which subsequently damage DNA.

Type II Mechanism: The excited sensitizer (in its triplet state) directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). psu.edu Singlet oxygen is a potent oxidizing agent that primarily damages DNA by reacting with guanine bases, leading to base modifications and strand breaks upon alkaline treatment. psu.edu

While many photosensitizers operate through these ROS-mediated pathways, the primary mechanism for DNA photocleavage by rhodium-phi complexes like [Rh(en)₂phi]³⁺ is distinct. Research indicates that these complexes predominantly cause DNA damage via the direct hydrogen atom abstraction from the deoxyribose sugar by the photoexcited phi ligand radical. rug.nlpsu.edu This is mechanistically closer to a Type I process, but it is highly localized and does not rely on the production of diffusible ROS like •OH or ¹O₂ to mediate the damage. psu.edu

The contrast is clear when comparing Rh(III)-phi complexes to other photosensitizers like [Ru(phen)₃]²⁺, which does produce singlet oxygen, resulting in guanine-specific damage that requires subsequent base treatment to induce strand scission. psu.edu The direct action of [Rh(en)₂phi]³⁺ on the sugar backbone is a more direct and efficient route to immediate strand cleavage. acs.orgrug.nl

Interactions with RNA Structures

The rhodium complex exhibits a remarkable ability to recognize and interact with specific tertiary structures of RNA, a feature that has been harnessed to probe the complex architecture of these vital biomolecules.

Binding Affinity and Specificity towards RNA Tertiary Structures (e.g., Triplex RNA, TAR RNA)

The rhodium complex [Rh(phen)2phi]3+ demonstrates a notable preference for binding to RNA triplex structures over standard A-form RNA duplexes. acs.org This specificity arises from the complex's mode of interaction, which involves intercalation from the major groove. nih.govcaltech.edu The altered steric environment of the major groove in duplex RNA hinders this interaction, while the unique conformation of triplex RNA provides a more favorable binding site. nih.govcaltech.edu

This selective binding has been instrumental in probing the structure of functionally significant RNA molecules. For instance, the complex has been shown to interact with and, upon photoactivation, cleave RNA triple helices. acs.org This includes both purine•purine-pyrimidine and pyrimidine•purine-pyrimidine motifs. acs.org The observed cleavage patterns are consistent with an intercalative binding model within the triple helix. acs.org

A significant application of this specificity is in targeting the Trans-Activation Responsive (TAR) element of HIV RNA. nih.govacs.org The [Rh(phen)2phi]3+ complex can compete with the Tat protein for binding to the TAR RNA hairpin, a crucial interaction for viral replication. nih.govcaltech.edu The complex efficiently binds and, upon photoactivation, cleaves the U24 base within the base-triplex of the hairpin, a key feature for Tat protein recognition. nih.govcaltech.edu Notably, mutations in the TAR RNA that disrupt this triplex structure also abolish binding by the rhodium complex, further highlighting its specificity for this tertiary motif. nih.gov

The ability of rhodium complexes like [Rh(phen)2phi]3+ to target specific RNA tertiary structures, such as those found in tRNA and the iron regulatory element (IRE) in ferritin mRNA, underscores their utility as probes for RNA structure and function. acs.orgnih.govresearchgate.net

Methodological Approaches for Mechanistic Studies of Nucleic Acid Binding

A variety of biophysical techniques are employed to investigate the detailed mechanisms of how Rh(en)2phi(III) and related complexes bind to nucleic acids. These methods provide insights into the kinetics, conformational changes, and thermodynamic stability of the resulting complexes.

Conformational Changes in DNA Probed by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding. nih.govnih.govresearchgate.net The CD spectrum of DNA is sensitive to its helical structure, with canonical B-form DNA exhibiting a characteristic spectrum with a positive band around 275-280 nm and a negative band around 245-250 nm. researchgate.net

Upon intercalation of a rhodium complex like Rh(en)2phi(III), changes in the CD spectrum can be observed. These changes can indicate alterations in the DNA structure, such as unwinding of the helix or transitions to different helical forms (e.g., from B-form to A-form). nih.govnih.gov For instance, an increase in the molar ellipticity at both 250 and 280 nm can be consistent with DNA bending. biorxiv.org The binding of metal complexes can induce significant changes in the CD spectrum of DNA, reflecting perturbations to the base stacking and helical structure. nih.gov Although specific CD data for Rh(en)2phi(III) is not extensively detailed in the provided results, the methodology is standard for characterizing the binding of such complexes to DNA. nih.govnih.govacs.org

Viscometric Analysis and DNA Helicity Perturbations

Viscometry is a classical method used to probe the mode of binding of small molecules to DNA. tubitak.gov.tr Intercalating agents, which insert themselves between the base pairs of the DNA double helix, cause an increase in the length of the DNA molecule. This lengthening leads to an increase in the viscosity of the DNA solution. tubitak.gov.trresearchgate.netresearchgate.net

Therefore, viscometric titrations, where the viscosity of a DNA solution is measured as a function of the concentration of the added rhodium complex, can provide strong evidence for an intercalative binding mode. researchgate.netresearchgate.net A significant increase in the relative viscosity of the DNA solution upon addition of Rh(en)2phi(III) would be indicative of intercalation and the unwinding of the DNA helix to accommodate the complex. acs.orgreading.ac.uk Conversely, non-intercalative binding modes, such as groove binding or electrostatic interactions, typically result in smaller or no changes in viscosity. tubitak.gov.tr

Thermal Denaturation Studies (e.g., DNA Melting Temperature)

Thermal denaturation studies, which measure the melting temperature (Tm) of DNA, provide insights into the stabilization of the double helix upon ligand binding. nih.govnih.govnih.gov The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. dna-utah.org Intercalating agents generally stabilize the DNA duplex, leading to an increase in the Tm. researchgate.net

By monitoring the absorbance of a DNA solution at 260 nm as a function of temperature in the presence and absence of Rh(en)2phi(III), the change in Tm (ΔTm) can be determined. A positive ΔTm value indicates that the complex stabilizes the DNA duplex, which is a characteristic feature of intercalation. researchgate.netletstalkacademy.com The magnitude of the ΔTm can provide a measure of the binding affinity. This method is a standard technique to assess the interaction between metal complexes and DNA. researchgate.netresearchgate.net

Chiral Recognition of Nucleic Acids by Enantiomeric Rh(en)₂phi(III) Complexes

The interaction of transition metal complexes with nucleic acids is a field of intense study, offering insights into DNA structure and function, and paving the way for novel therapeutic and diagnostic agents. Among these, octahedral rhodium(III) complexes featuring the 9,10-phenanthrenequinone diimine (phi) ligand have demonstrated significant potential as shape-selective probes for DNA. The inherent chirality of these complexes, arising from the fixed arrangement of ligands around the central rhodium ion, leads to distinct enantiomers (Δ and Λ) that can interact with the chiral DNA double helix in a stereospecific manner. This chiral recognition is fundamental to their sequence-selective binding and site-specific photocleavage capabilities.

The enantiomers of rhodium complexes containing the phi ligand, such as Rh(en)₂phi(III), bind to DNA primarily through the intercalation of the planar phi ligand between the base pairs of the DNA helix. nih.govcaltech.edu The ancillary ethylenediamine (B42938) (en) ligands, which are less bulky than phenanthroline (phen) ligands found in similar complexes, position themselves in the major groove of the DNA. nih.gov The three-dimensional shape and stereochemistry of the entire complex dictate its binding affinity and sequence preference.

Research has revealed a remarkable degree of chiral discrimination in the DNA sequence recognition by the enantiomers of Rh(en)₂phi(III). The two isomers target different DNA sequences based on distinct intermolecular interactions:

The Δ-enantiomer specifically recognizes the 5'-CG-3' sequence. This recognition is primarily achieved through hydrogen bonding interactions between the axial amine protons on the rhodium complex and the O6 atoms of the guanine bases within the major groove. The C2 symmetry of the metal complex complements the symmetry of the recognition site. nih.gov

The Λ-enantiomer , in contrast, targets the 5'-TA-3' sequence. The basis for this selectivity is different, relying on favorable van der Waals contacts between the methylene (B1212753) groups on the ethylenediamine backbone of the complex and the methyl groups of the thymine (B56734) bases located in the major groove. nih.gov

This enantioselectivity extends to their photocleavage activity. Upon irradiation with UV light, these complexes become potent photooxidants capable of cleaving the DNA backbone at or near their binding site. nih.govnih.gov The mechanism often involves the abstraction of a hydrogen atom from the deoxyribose sugar by the photoactivated complex, leading to strand scission. nih.gov Consequently, the Δ- and Λ-enantiomers cleave DNA at their respective preferred sequences, acting as site-specific "molecular scissors." This chiral discrimination highlights how the specific shape and functionality of each enantiomer are matched to the unique topology of a particular DNA sequence. nih.govnih.gov

Table 1: Enantioselective Recognition and Interaction of Rh(en)₂phi(III) Enantiomers with DNA

| Enantiomer | Target DNA Sequence | Primary Mode of Recognition |

| Δ-Rh(en)₂phi(III) | 5'-CG-3' | Hydrogen bonding between complex's axial amines and guanine O6 atoms. nih.gov |

| Λ-Rh(en)₂phi(III) | 5'-TA-3' | Van der Waals contacts between complex's ethylenediamine backbone and thymine methyl groups. nih.gov |

Information regarding the photoisomerization of the Rh(en)₂phi(III) complex and its role in the dynamic modulation of DNA structure, as specified in the outline, could not be verified from publicly accessible scientific literature. Extensive searches of chemical and biological databases indicate that the primary photo-reaction pathway for rhodium-phi complexes when bound to DNA involves photoinduced electron transfer, leading to oxidative damage and strand cleavage, rather than photoisomerization of the phi ligand itself. The specific details outlined in the requested subsection appear to be based on proprietary or non-public sources () which could not be accessed. Therefore, to maintain scientific accuracy, this subsection cannot be elaborated upon at this time.

Theoretical and Computational Chemistry of Rh En 2phi Iii Interactions

Molecular Dynamics (MD) Simulations of Complex-Nucleic Acid Systems

Molecular dynamics (MD) simulations have proven to be an invaluable tool for exploring the structural dynamics of complex-nucleic acid interactions. encyclopedia.pubuiuc.edu These simulations model the time-dependent behavior of molecular systems, offering a detailed view of the conformational changes, binding modes, and solvent effects that govern the interaction between a ligand like Rh(en)₂phi(III) and a DNA duplex. plos.orgnih.gov

In a typical MD simulation of the Rh(en)₂phi(III)-DNA system, the complex and the DNA molecule are placed in a simulated aqueous environment, often including counter-ions to neutralize the system's charge. The forces between all atoms are calculated using a molecular mechanics force field, such as AMBER or CHARMM. encyclopedia.pubnih.gov Newton's equations of motion are then integrated over time, typically on the order of nanoseconds to microseconds, to generate a trajectory of atomic positions and velocities. uiuc.edunih.gov

MD simulations can reveal crucial information about the binding of Rh(en)₂phi(III) to DNA. For instance, they can illustrate how the complex approaches and intercalates into the DNA major groove, a characteristic binding mode for related rhodium-phi complexes. nih.gov The simulations can also detail the specific non-covalent interactions that stabilize the bound state, such as hydrogen bonds and van der Waals contacts between the complex and the DNA bases. nih.gov Analysis of the simulation trajectory can provide quantitative data on various structural parameters, including DNA bending angles, groove widths, and the root-mean-square deviation (RMSD) and fluctuation (RMSF) of the complex and nucleic acid atoms, indicating the stability and flexibility of the assembly. plos.orgmdpi.comresearchgate.net

| Parameter | Description | Typical Information Gained from MD |

| RMSD | Root-Mean-Square Deviation | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. |

| RMSF | Root-Mean-Square Fluctuation | Measures the fluctuation of each atom around its average position, highlighting flexible regions of the complex and DNA. |

| Hydrogen Bonds | Identifies the formation and lifetime of hydrogen bonds between the rhodium complex and DNA, crucial for binding specificity. | |

| DNA Helical Parameters | Analyzes changes in parameters like rise, twist, and slide upon complex binding, revealing the extent of DNA distortion. | |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the complex and DNA exposed to the solvent, indicating how binding protects certain regions from the aqueous environment. |

Quantum Chemical Calculations (e.g., QM/MM) for Binding Energetics and Electronic States

To obtain a more accurate description of the binding energetics and electronic properties of the Rh(en)₂phi(III)-DNA system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. deeporigin.comresearchgate.net These methods combine the accuracy of quantum mechanics (QM) for a critical part of the system with the computational efficiency of molecular mechanics (MM) for the larger environment. nih.govmdpi.commpg.de

In a QM/MM calculation of the Rh(en)₂phi(III)-DNA adduct, the rhodium complex and the immediate interacting DNA base pairs are typically treated with a QM method, such as Density Functional Theory (DFT). utdallas.eduresearchgate.net This allows for an accurate description of the electronic structure, charge distribution, and polarization effects within this reactive core. The remainder of the DNA duplex and the surrounding solvent are treated with a classical MM force field. mdpi.com The total energy of the system is a combination of the QM energy of the core region, the MM energy of the environment, and the interaction energy between the two regions. nih.gov

QM/MM calculations are particularly useful for determining the binding free energy of the complex to DNA. nih.gov This can be achieved using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches, often in combination with MD simulations to sample different conformations. nih.gov The QM/MM approach provides a more refined interaction energy by including electronic and polarization contributions that are often missed in purely classical calculations. nih.gov

Furthermore, QM/MM can be used to investigate the electronic excited states of the rhodium complex when bound to DNA. nih.gov This is crucial for understanding its photochemistry, such as the mechanism of light-activated DNA cleavage. By calculating the energies and characters of the excited states (e.g., metal-to-ligand charge transfer, MLCT), researchers can predict which electronic transitions are responsible for the observed photochemical reactivity. nih.govosti.gov

| QM/MM Calculation Type | Information Obtained | Relevance to Rh(en)₂phi(III)-DNA Interaction |

| Binding Free Energy Calculation | Quantitative measure of the binding affinity (e.g., in kcal/mol). | Predicts the stability of the complex-DNA adduct and can help rationalize sequence specificity. |

| Interaction Energy Decomposition | Contributions of electrostatic, van der Waals, and polarization terms to the binding. | Elucidates the nature of the forces driving the interaction. |

| Excited State Calculations (e.g., TD-DFT/MM) | Energies and properties of electronic excited states. | Explains the mechanism of photo-induced processes like DNA cleavage. |

| Geometry Optimization | Detailed structure of the binding site, including bond lengths and angles in the QM region. | Provides a highly accurate picture of the binding geometry. |

Density Functional Theory (DFT) Studies of Reactive Intermediates and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net In the context of Rh(en)₂phi(III), DFT calculations are instrumental in studying the mechanisms of its reactions, particularly the photo-induced DNA cleavage process. researchgate.netnih.gov These calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net

For the DNA photocleavage reaction initiated by Rh(en)₂phi(III), DFT can be used to model the key steps. This might include the initial photoexcitation of the complex, followed by electron transfer or hydrogen atom abstraction from the DNA backbone. DFT calculations can determine the activation energy barriers for these steps, providing insights into the reaction kinetics. researchgate.net For instance, studies on similar rhodium-catalyzed reactions have successfully used DFT to rationalize reaction pathways and stereoselectivity by comparing the energies of different transition states. nih.gov

DFT is also employed to characterize the electronic properties of the reactive species involved. For example, it can calculate the spin density distribution in radical intermediates that may be formed during the photocleavage reaction, helping to identify the most reactive sites. researchgate.net The calculated energies of frontier molecular orbitals (HOMO and LUMO) of the rhodium complex can provide insights into its redox properties and its ability to participate in electron transfer reactions with DNA. osti.gov

| DFT Calculation | Information Provided | Significance for Rh(en)₂phi(III) Reactivity |

| Transition State Search | Geometry and energy of the transition state for a given reaction step. | Determines the rate-limiting step and the activation energy barrier of the reaction. |

| Reaction Path Following (IRC) | Connects the transition state to the corresponding reactants and products. | Confirms that the located transition state corresponds to the reaction of interest. |

| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of the HOMO and LUMO. | Predicts the sites of nucleophilic and electrophilic attack and the potential for charge transfer. |

| Spin Density Calculation | Distribution of unpaired electron spin in radical species. | Identifies the location of the radical character in reactive intermediates. |

Redox Chemistry and Electrochemistry of Rh En 2phi Iii

Electrochemical Characterization of Rhodium(III) Coordination Compounds

The electrochemical profile of rhodium complexes is dictated by both the metal center and the surrounding ligands. In the case of Rh(en)2phi(III), both components are redox-active, leading to a rich and complex electrochemical behavior.

Detailed electrochemical data for the specific Rh(en)2phi(III) complex, including the precise potentials for its various redox couples, are not extensively available in the surveyed literature. However, the general behavior of rhodium complexes suggests that the Rh(III) center can undergo both oxidation and reduction.

The oxidation to a Rh(IV) species (Rh(IV)/Rh(III) couple) and reduction to Rh(II) (Rh(III)/Rh(II) couple) and subsequently to Rh(I) (Rh(II)/Rh(I) couple) are theoretically possible. For analogous rhodium complexes with different ligand systems, these processes have been observed. For instance, a rhodium(III) complex with two 1,4,7-trithiacyclononane (B1209871) ligands displays reversible reductions attributed to the Rh(III)/Rh(II) and Rh(II)/Rh(I) couples at -0.71 V and -1.08 V versus the ferrocene/ferrocenium couple, respectively. Another example, [Cp*Rh(bpy)Cl]+, shows reduction peaks associated with the Rh(III) to Rh(II) and Rh(I) transitions. nih.gov

The reversibility of these redox events is highly dependent on the stability of the resulting oxidation states, which is influenced by the coordination environment. For Rh(en)2phi(III), the strong sigma-donating nature of the ethylenediamine (B42938) ligands would stabilize the Rh(III) and higher oxidation states, while the pi-accepting properties of the phi ligand could stabilize lower oxidation states. The specific potentials and reversibility for Rh(en)2phi(III) would require dedicated electrochemical studies, such as cyclic voltammetry.

Below is a hypothetical interactive data table illustrating how such data would be presented. The values are placeholders and not experimental data for Rh(en)2phi(III).

| Redox Couple | Potential (V vs. Ag/AgCl) | Reversibility |

| Rh(IV)/Rh(III) | Value not available | Not determined |

| Rh(III)/Rh(II) | Value not available | Not determined |

| Rh(III)/Rh(I) | Value not available | Not determined |

Note: The data in this table is illustrative and does not represent experimentally determined values for Rh(en)2phi(III).

A key feature of the Rh(en)2phi(III) complex is the redox-active nature of the 9,10-phenanthrenequinone diimine (phi) ligand. This ligand can exist in three different redox states: the neutral diimine, the one-electron reduced radical anion, and the two-electron reduced diamine.

Studies on analogous rhodium complexes with the phenanthrenediimine (phdi) ligand have shown that both the rhodium center and the phdi ligand are electrochemically active. researchgate.net This means that in addition to the metal-centered redox processes, electron transfer can also occur involving the phi ligand. This ligand-based redox activity is crucial as it provides an alternative pathway for electron storage and transfer without changing the formal oxidation state of the central rhodium ion.

Electron Transfer Reactions and Potential Catalytic Applications

The rich redox chemistry of Rh(en)2phi(III), stemming from both the rhodium center and the phi ligand, suggests its potential utility in processes involving electron transfer, such as photocatalysis.

While specific studies on photoinduced electron transfer in multinuclear systems directly incorporating the Rh(en)2phi(III) unit are not prominent in the reviewed literature, the fundamental properties of this complex make it a candidate for such applications. The phi ligand possesses low-lying π* orbitals that can accept electrons, and the rhodium center can participate in redox processes.

In a multinuclear system, Rh(en)2phi(III) could act as either an electron acceptor or donor, depending on the properties of the other metallic centers and bridging ligands. For instance, irradiation of a photosensitizer unit could lead to an excited state that is capable of reducing the Rh(en)2phi(III) moiety, either at the rhodium center or at the phi ligand. Subsequent intramolecular electron transfer events could then facilitate charge separation, a key process in artificial photosynthesis.

Studies on other rhodium(III) complexes have demonstrated their role in photoinduced electron transfer. For example, Rh(III) complexes have been shown to be reductively quenched in photochemical reactions. srce.hr The presence of the redox-active phi ligand in Rh(en)2phi(III) could provide a low-energy pathway for accepting an electron, potentially enhancing the efficiency of photoinduced electron transfer processes.

The ability of the phi ligand to store and transfer electrons suggests a potential role for Rh(en)2phi(III) in catalytic reactions where redox flexibility is advantageous.

Catalytic C-H Amination: Rhodium complexes are known to be effective catalysts for C-H amination reactions. ossila.com These reactions often proceed through a mechanism involving a high-valent rhodium-nitrenoid intermediate. The redox-active phi ligand in Rh(en)2phi(III) could play a role in stabilizing such intermediates or in facilitating the redox cycling of the rhodium center between different oxidation states required for the catalytic cycle. However, specific studies demonstrating the use of Rh(en)2phi(III) or other rhodium-phi complexes in C-H amination are not readily found in the surveyed literature.

Hydrogen Evolution Reactions: The generation of hydrogen from protons is a multi-electron reduction process. Rhodium complexes have been successfully employed as catalysts for hydrogen evolution. researchgate.net The catalytic cycle typically involves the reduction of the rhodium center to a lower oxidation state, which can then react with protons to generate a hydride intermediate, ultimately leading to the formation of H2. The ligand-based redox activity of the phi ligand in Rh(en)2phi(III) could provide a reservoir for electrons, facilitating the multi-electron transfer required for hydrogen evolution. The ability to accept electrons on the ligand could precede the reduction of the metal center, potentially lowering the overpotential required for the catalytic process. As with C-H amination, direct experimental evidence for the application of Rh(en)2phi(III) in hydrogen evolution is not available in the reviewed literature, but its electronic structure suggests it as a plausible candidate for investigation.

Advanced Spectroscopic Techniques for Interrogating Interactions

Time-Resolved Luminescence and Transient Absorption Spectroscopy for Excited State Dynamics

Time-resolved luminescence and transient absorption spectroscopy are powerful techniques for probing the dynamics of electronically excited states. researchgate.net These methods use a "pump" laser pulse to excite the molecule of interest, followed by a "probe" pulse at a variable time delay to monitor the decay of the excited state or the absorption of transient species. researchgate.netresearchgate.net For rhodium(III) complexes, these techniques provide insight into the nature and lifetimes of metal-to-ligand charge transfer (MLCT), ligand-centered (LC), and metal-centered (MC) excited states. nih.gov

While specific time-resolved data for Rh(en)₂phi³⁺ is not extensively detailed in the surveyed literature, the photophysical properties of related Rh(III) complexes have been characterized. Many heteroleptic Rh(III) complexes exhibit phosphorescence from long-lived excited states, with lifetimes ranging from the nanosecond to microsecond scale. researchgate.netnih.gov For instance, time-resolved absorption studies on various rhodium complexes have identified long-lived transient species with lifetimes in the microsecond range. nih.gov

Theoretical studies on similar Rh(III) diimine complexes, such as [Rh(III)(phen)₂(NH₃)₂]³⁺, suggest that upon photoexcitation, an initial ligand-centered triplet state (³LC) is populated, which can then transition to a higher-energy, photochemically active metal-centered triplet state (³MC) on a picosecond timescale. nih.gov This crossover is critical for understanding the potential photo-reactivity of these complexes. The excited-state dynamics are influenced by the specific ligands and the solvent environment, which can affect the rates of radiative and non-radiative decay. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Contacts

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution and for mapping intermolecular contacts with atomic-level precision. polimi.it For Rh(en)₂phi³⁺, ¹H NMR has been instrumental in characterizing its intercalative binding to DNA oligonucleotides. researchgate.net

Studies on the interaction of the delta (Δ) and lambda (Λ) enantiomers of Rh(en)₂phi³⁺ with the self-complementary DNA hexamer d(GTGCAC)₂ reveal detailed structural information. researchgate.net Upon binding, the planar phi ligand inserts into the DNA base stack, leading to significant upfield shifts in the chemical resonances of its aromatic protons due to the shielding effects of the DNA bases. researchgate.net

Key findings from ¹H NMR studies include:

Intercalation Confirmation : Strong upfield shifts (0.6–1.3 ppm) of the phi ligand's protons are observed for both enantiomers, consistent with the full intercalation of the phi ligand into the DNA helix. researchgate.net

Binding Site and Exchange Dynamics : The Δ-Rh(en)₂phi³⁺ enantiomer forms a symmetric 1:1 complex, indicating slow exchange on the NMR timescale at 295 K. In contrast, the Λ-enantiomer exhibits broader resonances, suggesting it is in an intermediate exchange regime and binds asymmetrically. researchgate.net

Intermolecular Contacts : Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments detect new cross-peaks between the protons of the intercalated phi ligand and the deoxyribose sugar protons of the DNA backbone (specifically at the G3 residue). researchgate.net Concurrently, the expected NOE connectivity between the G3 and C4 bases of the DNA is lost, pinpointing the intercalation site. researchgate.net

These NMR data provide direct evidence of the intercalative binding mode and allow for a detailed structural model of the complex-DNA adduct. researchgate.net

| Phi Ligand Proton | Free Complex δ (ppm) | Bound Complex δ (ppm) | Upfield Shift Δδ (ppm) |

|---|---|---|---|

| H5, H8 | 8.23 | 6.91 | 1.32 |

| H6, H7 | 7.78 | 7.18 | 0.60 |

| H4, H9 | 9.03 | 8.01 | 1.02 |

Circular Dichroism (CD) Spectroscopy for Ligand-Induced Nucleic Acid Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of macromolecules like DNA. researchgate.netmdpi.com The technique is widely used to monitor conformational changes in nucleic acids (e.g., transitions between B-form, A-form, and Z-form DNA) that may be induced by ligand binding. rsc.org

The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. Intercalation of a ligand can perturb the DNA structure, leading to changes in the intensity and position of these bands.

In studies involving metallointercalators similar to Rh(en)₂phi³⁺, such as Δ-bis(9,10-phenanthrenequinone diimine)(2,2'-bipyridine)rhodium(III), CD spectroscopy has been used to monitor the binding to various DNA polymers. nih.gov These studies show that the largest changes to the DNA's CD signal happen upon the initial addition of the metal complex. However, as the concentration of the complex increases, there is no subsequent systematic variation in the CD spectrum. This suggests that while the complex binds to DNA, it does not induce large-scale, cooperative conformational changes along the DNA helix. nih.gov The binding appears to cause localized perturbations at the intercalation site rather than a global structural transition of the entire DNA duplex. nih.gov

Resonance Raman Spectroscopy for Vibrational Fingerprinting of Interactions

Resonance Raman (RR) spectroscopy is a vibrational technique that can provide a detailed "fingerprint" of a molecule's structure. aps.org By tuning the excitation laser to an electronic transition of the molecule, specific vibrational modes associated with that transition can be selectively enhanced by several orders of magnitude. This enhancement allows for the study of the chromophoric part of a molecule even in complex biological environments.

While specific resonance Raman data for the interaction of Rh(en)₂phi³⁺ is not available in the reviewed literature, studies on the closely related complex [Rh(en)₃]³⁺ provide insight into the technique's potential. The Raman spectra of these complexes are complex due to the involvement of multiple electronic excited states. The vibrational modes of the ethylenediamine (B42938) (en) ligands are sensitive to their conformation and coordination environment.

For Rh(en)₂phi³⁺, the phi ligand possesses unique vibrational modes, including C=N and aromatic C=C stretching frequencies, that are expected to be strongly enhanced when the excitation wavelength is resonant with the ligand's π-π* transitions. Upon intercalation into DNA, the vibrational frequencies and intensities of these modes would be expected to shift due to changes in the electronic environment and physical constraints imposed by the DNA base pairs. Such shifts would serve as a precise vibrational fingerprint of the binding interaction, providing information on the strength and nature of the non-covalent contacts between the ligand and the DNA.

Functionalization and Derivatization Strategies for Enhanced Functionality

Rational Design Principles for Modulating Binding Affinity, Specificity, and Reactivity

The rational design of Rh(en)₂phi(III) analogues hinges on a deep understanding of the forces governing its interaction with DNA. The shape and steric profile of the complex are paramount in dictating its binding specificity. The parent complex binds to DNA primarily through intercalation of the planar phi (9,10-phenanthrenequinone diimine) ligand into the major groove. The ethylenediamine (B42938) (en) ligands, positioned above and below this plane, also play a crucial role in sequence recognition through interactions within the groove.

A key design principle involves the introduction of sterically bulky groups onto the ancillary, non-intercalating ligands. This approach leverages both positive van der Waals interactions and negative steric clashes to direct the complex to specific DNA sequences. For instance, the addition of methyl or phenyl groups to the ancillary ligands can refine the recognition properties, causing the modified complex to target a subset of the sequences recognized by the unfunctionalized parent molecule. nih.gov This strategy effectively narrows the binding profile, thereby increasing sequence specificity.

Furthermore, chiral discrimination is a significant factor in the design process. The delta (Δ) and lambda (Λ) enantiomers of these complexes can exhibit different sequence preferences due to their distinct spatial arrangements. This enantioselectivity can be exploited to target different DNA sites with high precision. For example, studies with related rhodium-phi complexes have shown that different isomers target distinct sequences, highlighting the importance of stereochemistry in the rational design of site-specific DNA binding agents. nih.gov

The reactivity of the complex, particularly its ability to photocleave DNA upon irradiation, is also a target for modulation. By altering the electronic properties of the ligands, the photoefficiency of the complex can be tuned. While many derivatives maintain comparable photoefficiencies to the parent compound, their distinct photocleavage patterns on DNA reflect their altered sequence-specific recognition characteristics. nih.gov

Incorporation of Reporter or Reactive Moieties onto the Ligand Framework

To expand the utility of Rh(en)₂phi(III), reporter or reactive moieties can be covalently attached to its ligand framework. This strategy allows for the development of probes for bioimaging, tools for footprinting experiments, and agents for targeted therapy.

The integration of fluorescent dyes, such as rhodamine, onto the Rh(en)₂phi(III) scaffold imparts optical properties to the complex, enabling its visualization within biological systems. Rhodamine dyes are particularly suitable for this purpose due to their high absorption coefficients, excellent fluorescence quantum yields, and photostability. rsc.org

The synthesis of such conjugates typically involves the modification of one of the ligands with a reactive handle that can be coupled to a rhodamine derivative. For example, an ethylenediamine ligand can be functionalized with a primary amine, which can then be reacted with a rhodamine ester to form a stable amide linkage. nih.gov The resulting conjugate retains the DNA-binding properties of the rhodium complex while gaining the fluorescent signaling of the rhodamine moiety.

The optical properties of the resulting conjugate can be influenced by the local environment. For instance, the fluorescence of a rhodamine-ethylenediamine conjugate can be sensitive to pH and the presence of metal ions. mdpi.com When attached to the Rh(en)₂phi(III) core, the fluorescence of the rhodamine tag can potentially report on the binding of the complex to its DNA target.

Table 1: Optical Properties of a Representative Rhodamine-Ethylenediamine Conjugate

| Property | Value |

| Excitation Wavelength (λex) | 500 nm |

| Emission Wavelength (λem) | 538 nm |

| Solvent | Aqueous Media |

Data sourced from studies on N-(Rhodamine-B)-lactam-ethylenediamine (RhB-EDA). mdpi.com

The introduction of methyl groups onto the aromatic rings of the ancillary ligands is a powerful strategy for fine-tuning the hydrophobicity and reactivity of the complex. These seemingly minor modifications can have a profound impact on DNA sequence recognition. nih.gov

Methyl groups, being hydrophobic, can engage in favorable van der Waals interactions with the methyl groups of thymine (B56734) bases, which are exposed in the major groove of DNA. This can enhance the binding affinity for T-rich sequences. Conversely, the steric bulk of the methyl groups can lead to unfavorable clashes with other bases or with the sugar-phosphate backbone, thereby disfavoring binding at certain sites. nih.gov

This interplay of attractive and repulsive forces allows for the precise tuning of sequence selectivity. For instance, delta- and lambda-isomers of a related rhodium complex bearing methyl groups on the ancillary ligands were found to specifically target the consensus sequences 5'-C-T-N-G-3' and 5'-A-C/G-T-C/G-3', respectively. nih.gov This demonstrates that the strategic placement of methyl groups, in combination with the complex's chirality, can lead to highly specific DNA recognition.

The reactivity of the complex, in terms of its photocleavage ability, is directly linked to its binding orientation and proximity to the DNA backbone. By directing the complex to specific sequences through methylation, the sites of DNA cleavage can be precisely controlled.

The incorporation of charged functional groups, such as guanidinium (B1211019) and amine moieties, onto the ligand framework can dramatically alter the DNA binding properties of the complex. These groups can participate in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and form specific hydrogen bonds with the bases in the major groove.

Pendant guanidinium groups have proven to be particularly effective in achieving high-affinity, site-specific DNA recognition. nih.gov By functionalizing the ancillary ligands with guanidinium moieties, it is possible to create complexes that target specific multi-base pair sequences. The stereochemical arrangement of these groups is critical for specificity.

In contrast, the introduction of simple amido or amino functionalities does not appear to confer the same degree of site-specificity, with such complexes exhibiting recognition patterns more akin to the unfunctionalized parent compound. nih.gov This highlights the unique role of the guanidinium group in directing sequence-specific interactions.

The length and flexibility of the linker connecting the guanidinium group to the ligand are also important design parameters. Variations in linker length can affect the ability of the functionalized complex to recognize specific DNA sequences, likely due to the precise positioning required for optimal interaction with the target site. nih.gov

Table 2: DNA Binding Affinity and Specificity of a Guanidinium-Functionalized Rhodium-Phi Complex

| Complex | Target DNA Sequence | Binding Affinity (Kb) |

| Λ-1-[Rh(MGP)₂phi]⁵⁺ | 5'-CATATG-3' | 1 (±0.5) x 10⁸ M⁻¹ |

| Δ-1-[Rh(MGP)₂phi]⁵⁺ | 5'-CATCTG-3' | 5 (±2) x 10⁷ M⁻¹ |

MGP = 4-(guanidylmethyl)-1,10-phenanthroline. Data demonstrates high affinity and enantioselective targeting of sequences differing by a single base pair. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Rh(en)₂phi(III), and how can purity and structural integrity be validated experimentally?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (temperature, solvent, ligand-to-metal ratio) using air-free Schlenk techniques to prevent oxidation . Characterize intermediates via in-situ NMR or IR spectroscopy.

- Purity Validation : Use elemental analysis (C, H, N) combined with high-resolution mass spectrometry (HRMS) to confirm molecular composition. For structural validation, employ X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) to resolve coordination geometry .

- Common Pitfalls : Incomplete ligand displacement or solvent coordination can skew results. Always cross-validate with multiple techniques .

Q. Which spectroscopic techniques are most effective for characterizing Rh(en)₂phi(III)’s electronic and geometric structure?

- Methodological Answer :

- Electronic Structure : UV-Vis spectroscopy to identify d-d transitions and ligand-to-metal charge transfer bands. Compare with DFT calculations for orbital assignments .

- Geometric Structure : Use NMR (¹H, ¹³C) to probe ligand environments and EXAFS for bond-length resolution. For paramagnetic species, EPR spectroscopy is critical .

- Data Interpretation : Cross-reference with literature databases (e.g., Cambridge Structural Database) to identify deviations from known Rh(III) complexes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the catalytic mechanisms of Rh(en)₂phi(III) in C-H bond functionalization?

- Methodological Answer :

- Mechanistic Probes :

Use deuterium-labeling experiments (e.g., KIE studies) to identify rate-determining steps.

Employ stoichiometric reactions with isolated intermediates (e.g., Rh(III)-alkyl species) to map reaction pathways .

- Computational Support : Pair experimental kinetics with DFT calculations to model transition states and assess carboxylate-assisted C-H activation pathways (e.g., CMD/AMLA mechanisms) .

- Contradiction Management : If experimental KIE values conflict with computational predictions, re-evaluate solvent effects or alternative pathways (e.g., electrophilic vs. ambiphilic activation) .

Q. What strategies resolve discrepancies in reported kinetic data for Rh(en)₂phi(III)-catalyzed reactions?

- Methodological Answer :

- Data Harmonization :

Normalize reaction rates using turnover numbers (TON) and frequencies (TOF) to account for variations in catalyst loading or solvent polarity.

Use Arrhenius plots to compare activation energies across studies. Outliers may indicate unaccounted side reactions (e.g., ligand decomposition) .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, identical substrates). Publish raw data (time-resolved spectroscopy, GC-MS traces) in supplementary materials to enable third-party validation .

Q. How can computational models be validated against experimental data for Rh(en)₂phi(III)-mediated reactions?

- Methodological Answer :

- Model Calibration :